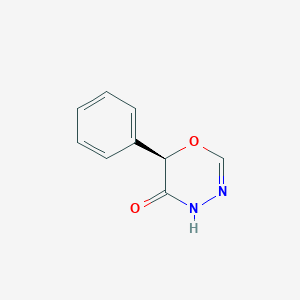
(6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the oxadiazinone family, characterized by a six-membered ring containing nitrogen and oxygen atoms. The presence of a phenyl group at the 6-position adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization in the presence of dehydrating agents. The reaction conditions often include solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Formation of oxadiazinone oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or azide-substituted derivatives.
Aplicaciones Científicas De Investigación
(6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming stable complexes, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparación Con Compuestos Similares
(6R)-6-Methyl-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure but with a methyl group instead of a phenyl group.
(6R)-6-Ethyl-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure but with an ethyl group instead of a phenyl group.
(6R)-6-Propyl-4H-1,3,4-oxadiazin-5(6H)-one: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness: The presence of the phenyl group in (6R)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one imparts unique chemical properties, such as increased aromaticity and potential for π-π interactions. This makes it distinct from its methyl, ethyl, and propyl counterparts, which may exhibit different reactivity and biological activity.
Propiedades
Número CAS |
919110-49-9 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(6R)-6-phenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-9-8(13-6-10-11-9)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1 |
Clave InChI |
QWKJVFYAUXVLGN-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2C(=O)NN=CO2 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)NN=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)
![N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine](/img/structure/B12616430.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
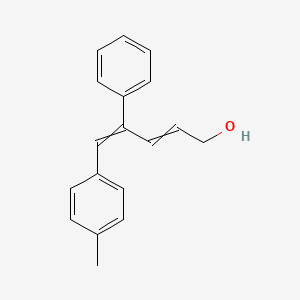
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)
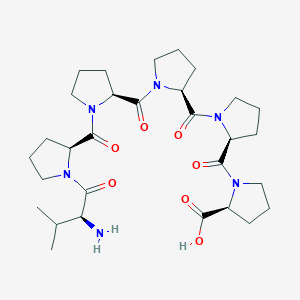
![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)
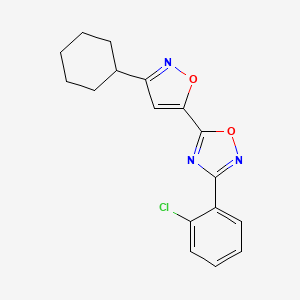
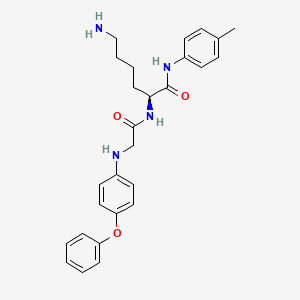
![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)
